molecular formula C22H26NO3+ B1194167 Clidinium CAS No. 7020-55-5

Clidinium

Katalognummer: B1194167
CAS-Nummer: 7020-55-5
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: HOOSGZJRQIVJSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Clidinium bromide is synthesized through a multi-step process involving the reaction of quinuclidine with benzilic acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound bromide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are not commonly employed in its typical applications.

    Reduction: Reduction reactions are also possible but are not a primary focus in the context of this compound’s use.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution due to the presence of the bromide ion.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinuclidine derivatives .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Peptic Ulcer Disease
    Clidinium is often used in combination with chlordiazepoxide under the brand name Librax. This combination has been shown to improve symptoms in patients with peptic ulcer disease by reducing gastric acid secretion and alleviating abdominal cramps .
  • Irritable Bowel Syndrome (IBS)
    The drug is also indicated for IBS, where it helps manage symptoms such as cramping and abdominal pain by decreasing intestinal motility . A study indicated that this compound/chlordiazepoxide significantly improved dyspeptic symptoms and overall quality of life in patients with functional dyspepsia .
  • Functional Gastrointestinal Motility Disorders
    This compound is used to treat various motility disorders, including acute enterocolitis. However, its use is cautioned in patients with diarrhea or ulcerative colitis due to potential exacerbation of symptoms .

Efficacy Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

  • Holloman's Clinical Experience (1961)
    A study involving 106 patients reported an 85% improvement in symptoms when treated with this compound/chlordiazepoxide for upper gastrointestinal diseases, including peptic ulcers .
  • Randomized Controlled Trials
    In a double-blind trial, this compound/chlordiazepoxide was found to significantly reduce dyspepsia symptoms compared to placebo, with a therapeutic gain of approximately 36% over placebo at week four of treatment .

Efficacy Comparison: this compound/Chlordiazepoxide vs. Placebo

ParameterThis compound/Chlordiazepoxide (n=37)Placebo (n=36)P-value
Baseline Dyspepsia Score30.38 ± 6.1527.75 ± 7.24<0.001
Week 4 Dyspepsia Score16.03 ± 4.8624.31 ± 8.59<0.001
Mean Difference (95% CI)-14.35 (-16.48, -12.23)-3.44 (-5.77, -1.11)

This table illustrates the significant difference in dyspepsia scores between the treatment and placebo groups after four weeks of therapy.

Case Studies

  • Acute Thrombocytopenic Purpura
    A case report documented a patient who developed acute thrombocytopenic purpura during treatment with this compound/chlordiazepoxide, highlighting the need for monitoring adverse effects associated with this medication .
  • Toxicity Reports
    Instances of acute toxicity related to this compound have been reported, emphasizing the importance of appropriate dosing and patient selection during therapy .

Wirkmechanismus

Clidinium exerts its effects by inhibiting muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system. This inhibition leads to relaxation of smooth muscle and decreased biliary tract secretions. The primary molecular targets are the muscarinic receptors, which are part of the parasympathetic nervous system .

Vergleich Mit ähnlichen Verbindungen

    Atropine: Another anticholinergic agent with similar uses but different chemical structure.

    Hyoscyamine: Used for similar gastrointestinal conditions but has a different pharmacokinetic profile.

    Dicyclomine: Also an antispasmodic agent used for irritable bowel syndrome.

Uniqueness of Clidinium: this compound is unique in its combination with chlordiazepoxide, which enhances its therapeutic effects by addressing both the emotional and somatic factors in gastrointestinal disorders. This combination is particularly effective in managing irritable bowel syndrome and peptic ulcer disease .

Biologische Aktivität

Clidinium, specifically this compound bromide, is a quaternary ammonium compound primarily known for its anticholinergic and antispasmodic properties. It is often used in combination with other medications to treat gastrointestinal disorders such as peptic ulcer disease and irritable bowel syndrome (IBS). This article explores the biological activity of this compound, focusing on its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

Pharmacological Properties

This compound exerts its effects through anticholinergic action, which inhibits the activity of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system. This results in decreased gastrointestinal motility and gastric secretion, making it effective in managing conditions characterized by excessive gastrointestinal activity.

  • Mechanism of Action : this compound acts by blocking muscarinic receptors, leading to reduced spasms in the gastrointestinal tract.
  • Pharmacokinetics : The onset of action occurs approximately one hour after ingestion, with effects lasting about three hours. This compound is primarily eliminated via the kidneys and feces .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in various therapeutic regimens, particularly concerning Helicobacter pylori (H. pylori) eradication and symptom relief in gastrointestinal disorders.

H. pylori Eradication Studies

  • Study 1: this compound C Addition to Quadruple Therapy
    • Objective : To assess the impact of adding this compound C to standard quadruple therapy for H. pylori eradication.
    • Results : In a study involving 266 patients, the eradication rate was significantly higher in the group receiving this compound C (62.1%) compared to the control group (50%) (p=0.04) .
    • : this compound C enhances the efficacy of antibiotic treatment by reducing gastric acidity and motility, thus improving antibiotic penetrance to gastric mucosa.
  • Study 2: this compound C with Proton Pump Inhibitors
    • Objective : To evaluate this compound C's efficacy when combined with a proton pump inhibitor and antibiotics.
    • Results : Among 200 patients, H. pylori eradication rates were similar between groups (71.1% vs. 72.3% with this compound) with fewer side effects reported in the this compound group (p=0.01 for abdominal pain) .
    • : While no significant increase in eradication rates was observed, this compound C contributed to a better side effect profile.

Safety Profile

This compound is generally well-tolerated; however, it can cause side effects typical of anticholinergic medications, including dry mouth, constipation, and urinary retention. The incidence of adverse effects appears lower when this compound is used as an adjunct therapy alongside other medications.

  • Adverse Effects : Commonly reported side effects include:
    • Dry mouth
    • Dizziness
    • Constipation
    • Urinary retention
  • Contraindications : Patients with glaucoma or urinary retention should use caution due to potential exacerbation of symptoms.

Table 1: Summary of Clinical Studies on this compound

StudySample SizeTreatment RegimenEradication Rate (%)Side Effects
Study 1266Quadruple + this compound C62.1%Lower abdominal pain
Study 2200PPI + Antibiotics + this compound C72.3%Fewer side effects

Case Studies

  • Case Study A : A patient with IBS showed significant symptom relief after starting treatment with this compound bromide combined with chlordiazepoxide, reporting reduced abdominal pain and improved bowel regularity.
  • Case Study B : In a cohort of patients undergoing treatment for peptic ulcers, those receiving this compound as part of their regimen reported better tolerance to antibiotic therapy and fewer gastrointestinal disturbances.

Eigenschaften

Key on ui mechanism of action

Inhibits muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites primarily by inhibiting the M1 muscarinic receptors.

CAS-Nummer

7020-55-5

Molekularformel

C22H26NO3+

Molekulargewicht

352.4 g/mol

IUPAC-Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C22H26NO3/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20,25H,12-16H2,1H3/q+1

InChI-Schlüssel

HOOSGZJRQIVJSZ-UHFFFAOYSA-N

SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Kanonische SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

melting_point

240-241 °C

Key on ui other cas no.

7020-55-5

Verwandte CAS-Nummern

3485-62-9 (bromide)

Synonyme

clidinium
clidinium bromide
clidinium iodide
clidinium iodide, (+-)-isomer
clidinium iodide, 11C-labeled
clidinium iodide, 3H-labeled
clidinium, 1-(methyl-11C)-labeled
clidinium, 11C-labeled
clidinium, 3H-labeled
N-methyl quinuclidinyl benzilate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clidinium
Reactant of Route 2
Reactant of Route 2
Clidinium
Reactant of Route 3
Reactant of Route 3
Clidinium
Reactant of Route 4
Reactant of Route 4
Clidinium
Reactant of Route 5
Reactant of Route 5
Clidinium
Reactant of Route 6
Reactant of Route 6
Clidinium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.